molecular formula C34H36 B14302417 1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene CAS No. 116053-69-1

1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene

Cat. No.: B14302417
CAS No.: 116053-69-1
M. Wt: 444.6 g/mol
InChI Key: PSHRSWTUMKNKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene, also known as (E)-1,2-Bis(4-tert-butylphenyl)ethene, is an organic compound with the molecular formula C22H28. This compound is characterized by the presence of two tert-butylphenyl groups attached to an ethene backbone. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene typically involves the reaction of 4-tert-butylbenzaldehyde with a suitable reagent to form the desired product. One common method is the Wittig reaction, where 4-tert-butylbenzaldehyde is reacted with a phosphonium ylide to produce the ethene derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene is widely used in scientific research due to its versatility in chemical reactions. Some key applications include:

Mechanism of Action

The mechanism of action of 1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene in catalytic reactions involves its role as a ligand. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly effective as a ligand in transition metal-catalyzed reactions, offering advantages in terms of selectivity and reactivity compared to other similar compounds .

Properties

CAS No.

116053-69-1

Molecular Formula

C34H36

Molecular Weight

444.6 g/mol

IUPAC Name

1-tert-butyl-4-[1-(4-tert-butylphenyl)-2,2-diphenylethenyl]benzene

InChI

InChI=1S/C34H36/c1-33(2,3)29-21-17-27(18-22-29)32(28-19-23-30(24-20-28)34(4,5)6)31(25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-24H,1-6H3

InChI Key

PSHRSWTUMKNKRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.